3-Chloropropyl thiolacetate

Vue d'ensemble

Description

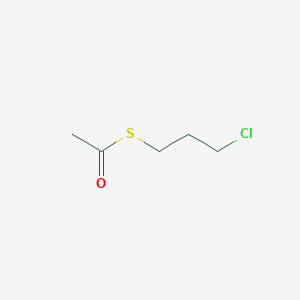

3-Chloropropyl thiolacetate: is an organic compound with the molecular formula C5H9ClOS and a molecular weight of 152.64 g/mol . This compound is known for its applications in various fields of research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of 3-Chloropropyl thiolacetate typically involves the reaction of 3-chloropropyltrimethoxysilane with potassium thioacetate in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is carried out at room temperature for approximately 16 hours, followed by purification through recrystallization in a mixed solvent of tetrahydrofuran (THF) and methanol (MeOH) .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: : 3-Chloropropyl thiolacetate undergoes various chemical reactions, including nucleophilic substitution and oxidation .

Common Reagents and Conditions

Nucleophilic Substitution: Potassium thioacetate is commonly used as a nucleophile in the substitution reaction with 3-chloropropyltrimethoxysilane.

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

Nucleophilic Substitution: The major product is this compound itself.

Oxidation: Oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Organosulfur Compounds

3-Chloropropyl thiolacetate serves as a precursor in the synthesis of various organosulfur compounds. It is commonly used in organic synthesis due to its reactivity, particularly in nucleophilic substitution reactions. For instance, it can react with nucleophiles like potassium thioacetate to form more complex sulfur-containing molecules.

Reagent in Organic Synthesis

The compound is utilized as a reagent in organic synthesis, facilitating the formation of thiol esters and other derivatives that are critical in chemical research and development.

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound can act as an enzyme inhibitor. Its structural properties allow it to interact with specific enzymes, potentially leading to the development of new therapeutic agents targeting metabolic pathways .

Building Block for Bioactive Molecules

The compound has been explored as a building block for synthesizing biologically active molecules. Its derivatives have shown potential in various pharmacological activities, including antibacterial and anticancer properties .

Medical Applications

Drug Development

this compound has been investigated for its potential role in drug development, particularly concerning diseases such as Alzheimer’s and certain types of cancer. Its ability to modify biological pathways makes it a candidate for creating novel therapeutic agents .

Uric Acid Modulation

Some studies have highlighted the use of thioacetate compounds, including this compound, in modulating blood uric acid levels. This property can be beneficial in treating conditions like gout and hyperuricemia, providing a pathway for developing new treatments .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and materials. Its utility extends to the manufacturing of polymers and coatings, where its chemical properties enhance material performance .

Case Study 1: Antibacterial Activity

A study focused on thioacetamide derivatives, including this compound, demonstrated significant antibacterial activity against Gram-negative bacteria such as E. coli. The structure-activity relationship revealed that modifications to the compound could enhance its efficacy as an antibacterial agent .

Case Study 2: Drug Development Research

Research into the synthesis and activity of thioacetamide-triazole compounds identified this compound as a critical component in developing new lead compounds with desirable pharmacokinetic properties. The findings suggest that such compounds could serve as effective treatments against drug-resistant bacterial strains .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Precursor for organosulfur compounds | Reactive in nucleophilic substitution reactions |

| Biology | Enzyme inhibition studies | Potential for developing therapeutic agents |

| Medicine | Drug development (e.g., Alzheimer’s, cancer) | Modulates biological pathways |

| Industry | Production of specialty chemicals | Enhances performance of polymers and coatings |

Mécanisme D'action

The mechanism of action of 3-Chloropropyl thiolacetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloropropyl thiolacetate: Similar in structure but differs in the functional group attached to the sulfur atom.

3-Chloropropyltrimethoxysilane: Used as a precursor in the synthesis of this compound.

Uniqueness: : this compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Activité Biologique

3-Chloropropyl thiolacetate (CPTA), a compound with the chemical formula C₅H₉ClO₂S, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with CPTA.

- Molecular Weight : 164.64 g/mol

- CAS Number : 13012-54-9

- Appearance : Colorless liquid

- Boiling Point : Approximately 200 °C

- Flash Point : 77 °C

Biological Activity Overview

CPTA exhibits a range of biological activities, primarily related to its interaction with cellular mechanisms and its potential as a therapeutic agent. Its biological effects can be categorized into several key areas:

- Antimicrobial Activity : CPTA has shown potential antimicrobial properties against various bacterial strains. Studies indicate that it may inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further investigation in antimicrobial therapy.

- Anticancer Properties : Preliminary research suggests that CPTA may possess anticancer activity. In vitro studies have indicated that CPTA can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This effect is particularly notable in breast cancer cells, where CPTA's mechanism may involve the modulation of estrogen receptor activity.

- Neurotoxicity and Cytotoxicity : While CPTA shows promise in certain therapeutic applications, it also raises concerns regarding its cytotoxic effects on normal cells. Toxicological assessments indicate that high concentrations can lead to cell death and neurotoxic effects, necessitating careful evaluation of dosage in therapeutic contexts.

The mechanisms underlying the biological activity of CPTA are complex and multifaceted:

- Estrogen Receptor Modulation : CPTA may interact with estrogen receptors, influencing their transcriptional activity. This interaction could contribute to its anticancer effects, particularly in hormone-responsive cancers.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that CPTA induces oxidative stress within cells, leading to increased ROS levels. This may trigger apoptotic pathways, thereby exerting cytotoxic effects on malignant cells.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Anticancer Effects on MCF7 Cells

In a study examining the effects of CPTA on MCF7 breast cancer cells, researchers found that treatment with CPTA resulted in significant reductions in cell viability compared to control groups. The study employed various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis rates. The results indicated that CPTA activates caspase-dependent pathways leading to increased apoptosis rates (p < 0.05) when compared with untreated controls.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of CPTA against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing that CPTA effectively inhibited bacterial growth at concentrations as low as 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

Propriétés

IUPAC Name |

S-(3-chloropropyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLUCUQNAZTKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926606 | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13012-54-9 | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13012-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13012-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.